molecular formula C10H9BrF2 B14838661 1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene

1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene

Katalognummer: B14838661
Molekulargewicht: 247.08 g/mol
InChI-Schlüssel: OAZZOFUJDQRBGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene is an organic compound with the molecular formula C10H9BrF2 This compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-difluorocyclopropylmethyl group

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the difluorocyclopropylmethyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-((2,2-difluorocyclopropyl)methyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorocyclopropylmethyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives.

Eigenschaften

Molekularformel

C10H9BrF2

Molekulargewicht

247.08 g/mol

IUPAC-Name

1-bromo-3-[(2,2-difluorocyclopropyl)methyl]benzene

InChI

InChI=1S/C10H9BrF2/c11-9-3-1-2-7(5-9)4-8-6-10(8,12)13/h1-3,5,8H,4,6H2

InChI-Schlüssel

OAZZOFUJDQRBGQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1(F)F)CC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.